Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)-
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Overview
Description
Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)-: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromoethyl group and a fluorenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- typically involves the reaction of 1-fluorenylamine with 2-bromoethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- can undergo nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom, leading to the formation of various substituted derivatives.
Oxidation Reactions: The fluorenyl group can be oxidized under specific conditions to form fluorenone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for this purpose.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the urea moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl groups to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Potassium permanganate in aqueous or acetone solutions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
- Substituted urea derivatives with various functional groups.
- Fluorenone derivatives from oxidation reactions.
- Amines from reduction reactions.
Scientific Research Applications
Chemistry: Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s structural features make it a potential candidate for the development of therapeutic agents. It may be explored for its anticancer, antiviral, or antimicrobial activities.
Industry: In the materials science field, Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- can be used in the synthesis of polymers and advanced materials. Its unique structure can impart specific properties to the resulting materials, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Urea, 1-(2-chloroethyl)-3-(1-fluorenyl)-: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Urea, 1-(2-iodoethyl)-3-(1-fluorenyl)-: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Urea, 1-(2-bromoethyl)-3-(1-naphthyl)-: Similar structure but with a naphthyl group instead of a fluorenyl group.
Uniqueness: Urea, 1-(2-bromoethyl)-3-(1-fluorenyl)- is unique due to the presence of both the bromoethyl and fluorenyl groups. The bromoethyl group provides reactivity for nucleophilic substitution, while the fluorenyl group offers aromaticity and potential for π-π interactions. This combination of features makes the compound versatile for various applications in synthetic chemistry and materials science.
Properties
CAS No. |
102434-26-4 |
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Molecular Formula |
C16H15BrN2O |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-(9H-fluoren-1-yl)urea |
InChI |
InChI=1S/C16H15BrN2O/c17-8-9-18-16(20)19-15-7-3-6-13-12-5-2-1-4-11(12)10-14(13)15/h1-7H,8-10H2,(H2,18,19,20) |
InChI Key |
CRYRTOUAXDGYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)NC(=O)NCCBr |
Origin of Product |
United States |
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